molecular formula C12H14O3 B2423020 Methyl-3-hydroxy-1-phenylcyclobutane-1-carboxylate CAS No. 1035897-58-5

Methyl-3-hydroxy-1-phenylcyclobutane-1-carboxylate

Cat. No. B2423020
CAS RN: 1035897-58-5
M. Wt: 206.241
InChI Key: HGULTECVHGYPRC-KLPPZKSPSA-N
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Description

“Methyl-3-hydroxy-1-phenylcyclobutane-1-carboxylate” is a chemical compound with the CAS Number 1035897-58-5 . It has a molecular weight of 206.24 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is methyl (1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylate . The InChI code is 1S/C12H14O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3/t10-,12+ . The InChI key is HGULTECVHGYPRC-KLPPZKSPSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 206.24 .

Scientific Research Applications

Chemical Properties and Reactions

Methyl 3-formylcyclobutene-3-carboxylate, related to Methyl-3-hydroxy-1-phenylcyclobutane-1-carboxylate, has been synthesized and studied for its thermolysis properties, confirming theoretical predictions about electrocyclic reactions (Niwayama & Houk, 1992). Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a similar compound, was prepared and underwent various chemical reactions such as dehydration, hydrolysis, acetylation, reduction, and epoxidation, demonstrating its versatility in chemical transformations (Sirat, Thomas & Tyrrell, 1979).

Antimicrobial Activity

Compounds containing cyclobutane rings and 2,4-disubstituted thiazoles have shown antimicrobial activities. One such compound, 4-(1-methyl-1-phenylcyclobutane-3-yl)-2-(2-hydroxy-3-methoxybenzylidenehydrazino)thiazole, displayed activity against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Yilmaz & Cukurovalı, 2003).

Molecular Synthesis and Characterization

The synthesis of methyl methacrylate oligomers with terminal carboxylic acid, methyl ketone, and phenyl ketone end-groups, achieved through the ozonolysis of statistical copolymers, showcases the potential for creating functionalized materials with specific end groups. This process could be adapted for synthesizing materials related to this compound (Ebdon, Flint & Hodge, 1989).

Neuropharmacological Studies

Related compounds, such as 1-aminocyclobutane-1-carboxylate, have been studied for their interactions with the N-methyl-D-aspartate (NMDA)-associated glycine receptor, revealing insights into their rapid inactivation and limited in vivo utility despite brain bioavailability and in vitro potency (Rao et al., 1990).

Cancer Research

Derivatives of 3-hydroxy-1,1-cyclobutanedicarboxylic acid, similar in structure to this compound, have been explored as potential cancer therapeutics. These compounds, when modified with different substituents, show promise in designing more effective drugs like carboplatin (Pavlova et al., 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULTECVHGYPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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